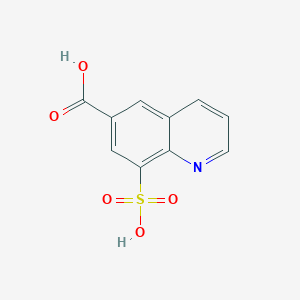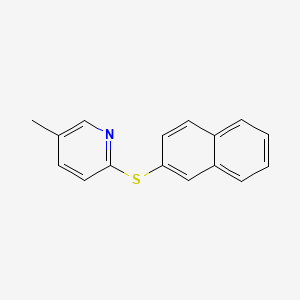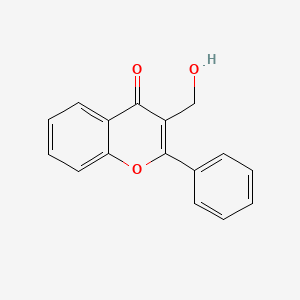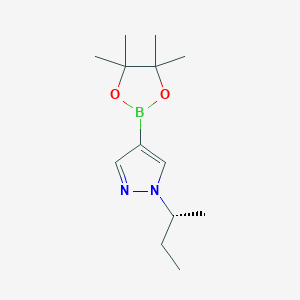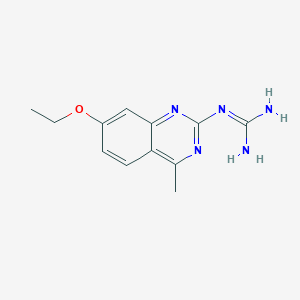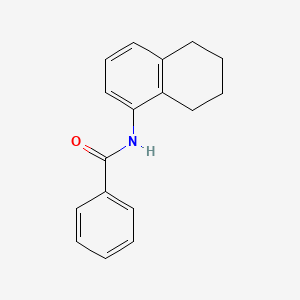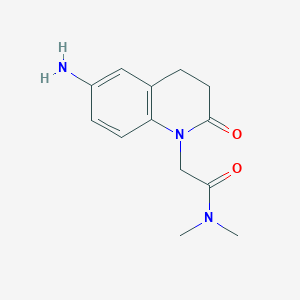![molecular formula C16H14OS B11864810 1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one CAS No. 62615-44-5](/img/structure/B11864810.png)
1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone is a complex organic compound that belongs to the class of naphtho[1,2-b]thiophenes. This compound is characterized by a naphthalene ring fused with a thiophene ring, and it has two methyl groups at the 2 and 3 positions of the naphthalene ring and an ethanone group at the 5 position of the thiophene ring. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method typically requires the use of a rhodium catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various biochemical reactions, potentially modulating enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with cellular proteins and nucleic acids .
類似化合物との比較
Similar Compounds
2,3-dimethylnaphtho[1,2-b]thiophene: Similar structure but lacks the ethanone group.
1-(2,3-dimethylnaphtho[1,2-b]thiophen-4-yl)ethanone: Similar structure with a different position of the ethanone group.
Uniqueness
1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanone group at the 5 position of the thiophene ring distinguishes it from other similar compounds and may confer unique properties in terms of its interactions and applications .
特性
CAS番号 |
62615-44-5 |
|---|---|
分子式 |
C16H14OS |
分子量 |
254.3 g/mol |
IUPAC名 |
1-(2,3-dimethylbenzo[g][1]benzothiol-5-yl)ethanone |
InChI |
InChI=1S/C16H14OS/c1-9-11(3)18-16-13-7-5-4-6-12(13)15(10(2)17)8-14(9)16/h4-8H,1-3H3 |
InChIキー |
UQTDVRVATZJOPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C=C(C3=CC=CC=C32)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




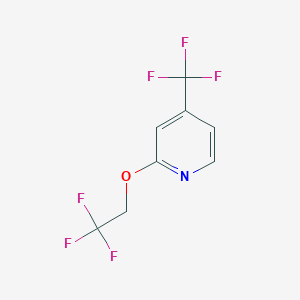
![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
